

Foundational Research on 1,1-Dimethyldiborane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethyldiborane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on **1,1-dimethyldiborane**, an organoboron compound with the formula $(\text{CH}_3)_2\text{B}(\mu\text{-H})_2\text{BH}_2$. This document consolidates key data on its synthesis, molecular structure, and spectroscopic properties, presenting it in a format tailored for researchers and professionals in chemistry and drug development.

Molecular Properties and Structural Data

1,1-Dimethyldiborane, also known as unsymmetrical dimethyldiborane, is a colorless gas that is soluble in organic solvents like ether, pentane, and tetrahydrofuran and ignites in air.^[1] Key physical and thermochemical properties are summarized in the table below.

Property	Value	Reference
Molar Mass	55.72 g·mol ⁻¹	[1]
Melting Point	-150.2 °C (123.0 K)	[1]
Boiling Point	-4 °C (269 K)	[1]
Dipole Moment	0.87(3) D	[2]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$, gas)	-25 kcal/mol	[1][2]
Heat of Vaporisation	5.5 kcal/mol	[2]

The molecular structure of **1,1-dimethyldiborane** has been primarily elucidated through microwave spectroscopy. The molecule consists of a boron-boron bond bridged by two hydrogen atoms, with two methyl groups attached to one of the boron atoms.

Structural Parameter	Value
B-B Bond Distance	1.76(2) Å
B-C Bond Distance	1.59 Å
∠CBC Bond Angle	121.2°

Synthesis of 1,1-Dimethyldiborane

The synthesis of **1,1-dimethyldiborane** can be achieved through several routes, primarily involving the reaction of diborane with a methylating agent or the redistribution of other methylboranes.

Reaction of Diborane and Trimethylborane

The reaction between diborane (B₂H₆) and trimethylborane (B(CH₃)₃) produces a mixture of methylated diboranes, including **1,1-dimethyldiborane**.^{[1][3]} This equilibrium mixture also contains 1-methyldiborane, 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane.^{[1][3]}

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is not readily available in the reviewed literature. However, the general procedure involves the co-pyrolysis of diborane and trimethylborane, followed by separation of the products by fractional condensation or gas chromatography.[3][4] The separation is based on the different boiling points of the resulting methylboranes.[3]

Reaction of Tetramethyllead and Diborane

Another method involves the reaction of tetramethyllead ($\text{Pb}(\text{CH}_3)_4$) with diborane in a 1,2-dimethoxyethane solvent at room temperature.[1] This reaction yields a range of methyl-substituted diboranes, including **1,1-dimethyldiborane**.[1]

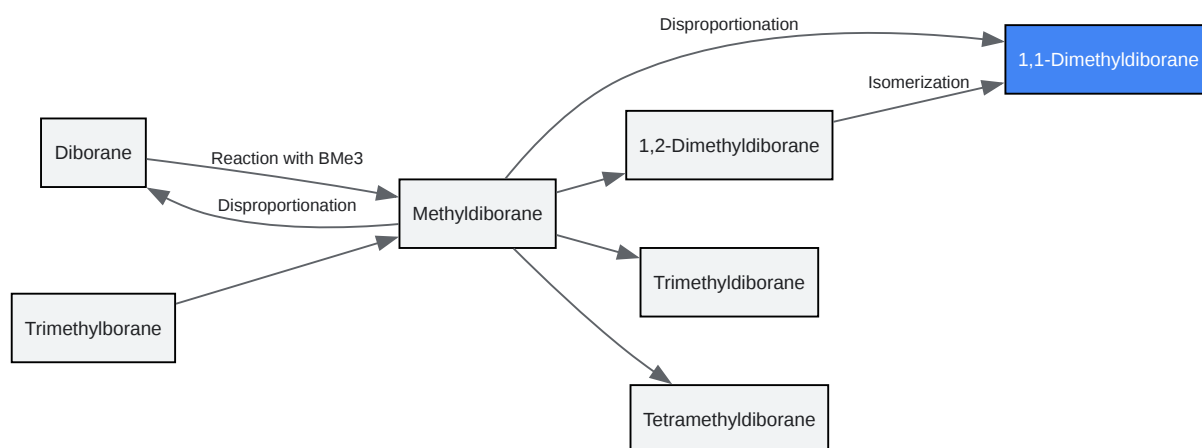
Experimental Protocol:

Detailed experimental procedures for this synthesis are not extensively documented in the readily available literature. The general approach involves reacting tetramethyllead with an excess of diborane in an appropriate solvent, followed by separation of the volatile methylborane products.

Disproportionation of Methyldiborane

1,1-Dimethyldiborane can also be formed from the slow disproportionation of methyldiborane at $-78.5\text{ }^\circ\text{C}$.[1]

Logical Relationship of Methylborane Formation:



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Caption: Formation pathways of **1,1-Dimethyldiborane**.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of **1,1-dimethyldiborane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{11}B NMR are powerful tools for characterizing methylboranes. In general, the ^{11}B NMR chemical shifts of trivalent organoboranes with a B-H bond are variable and depend on the structure of the organic groups. The ^1H NMR spectra of boron compounds can be complex due to coupling with both ^{11}B (spin $I = 3/2$) and ^{10}B (spin $I = 3$) isotopes. ^{11}B decoupling is often employed to simplify the proton spectra.

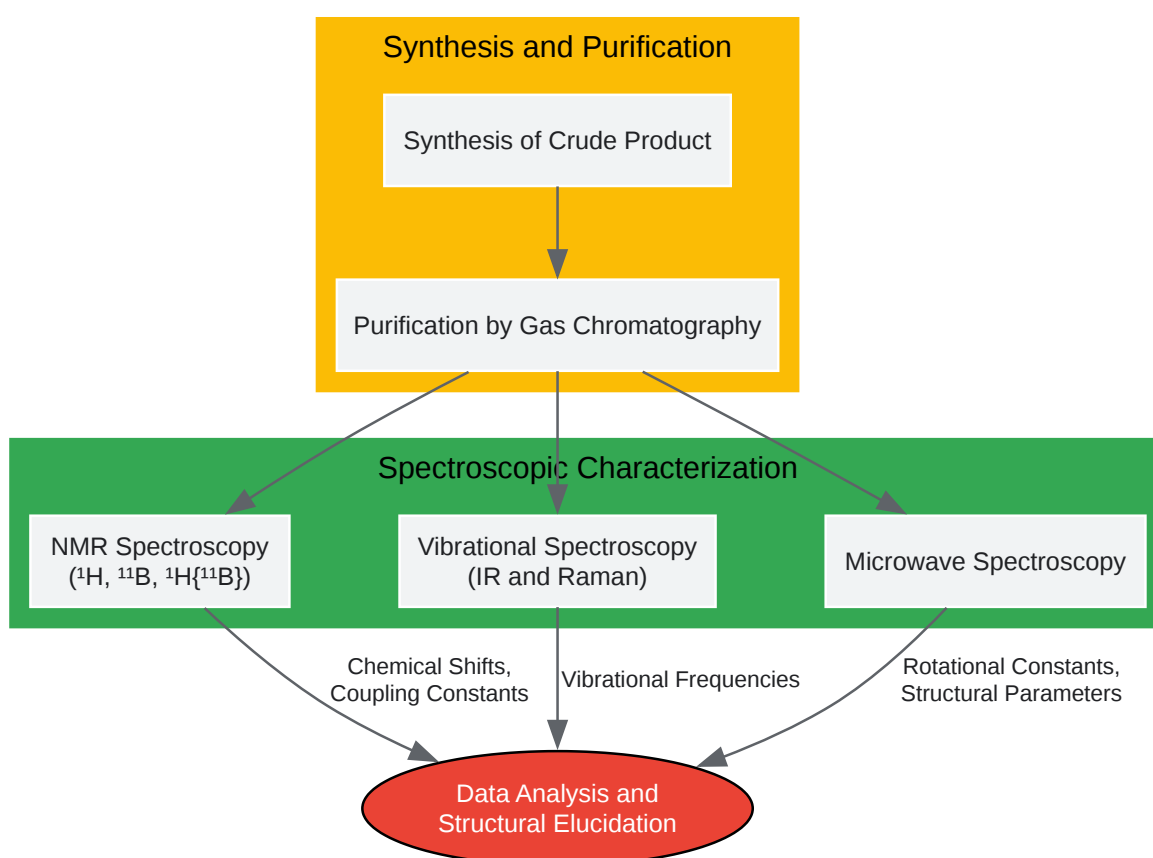
While specific high-resolution spectra for **1,1-dimethyldiborane** are not detailed in the readily available literature, the nuclear resonance shift for the bridging hydrogens in the unsymmetrical isomer has been reported to be 9.55 ppm, which is different from the symmetrical 1,2-dimethyldiborane isomers (9.73 ppm) and diborane (10.49 ppm).^[4]

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) and Raman spectra of **1,1-dimethyldiborane** would provide valuable information about its vibrational modes. The appearance of absorptions at approximately 2100 cm^{-1} and 1550 cm^{-1} in the infrared spectrum of 1,2-dimethyldiborane samples is indicative of the presence of the **1,1-dimethyldiborane** isomer as an impurity, suggesting these are characteristic absorption regions for the unsymmetrical isomer.

A full vibrational analysis with detailed assignments for **1,1-dimethyldiborane** is not available in the reviewed literature.

Experimental Workflow for Spectroscopic Analysis:



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Caption: Experimental workflow for **1,1-dimethyldiborane**.

Molecular Structure Visualization

The structure of **1,1-dimethyldiborane** features a diborane framework with two methyl groups asymmetrically substituting hydrogens on one of the boron atoms.

Caption: Molecular structure of **1,1-Dimethyldiborane**.

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